molecular formula B2H4O4 B082485 Tetrahydroxydiboron CAS No. 13675-18-8

Tetrahydroxydiboron

Cat. No. B082485
CAS RN: 13675-18-8
M. Wt: 89.66 g/mol
InChI Key: SKOWZLGOFVSKLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetrahydroxydiboron is synthesized through processes that involve the homolytic cleavage of the boron-boron bond, facilitated by specific conditions or catalysts. Sun et al. (2020) demonstrated a novel radical addition of internal alkynes promoted by tetrahydroxydiboron, where N,N-dimethylformamide assists in the homolytic cleavage of the compound, leading to fluoroalkyl-substituted alkenes with pendant aldehyde or ketone moieties (Sun et al., 2020).

Molecular Structure Analysis

The molecular structure of tetrahydroxydiboron contributes to its reactivity and ability to act as a catalyst. Studies on its structure have revealed that it can engage in complex formation with metals, which is crucial for its catalytic activity. For instance, Molander et al. (2013) explored the nickel-catalyzed borylation of halides using tetrahydroxydiboron, highlighting the compound's structural flexibility and functionality (Molander, Cavalcanti, & García-García, 2013).

Chemical Reactions and Properties

Tetrahydroxydiboron is involved in a range of chemical reactions, including catalytic cycles, radical additions, and hydrolysis processes. Zhou et al. (2021) showcased its role in hydrogen evolution through the hydrolysis of tetrahydroxydiboron, evidencing its potential in sustainable energy applications (Zhou, Huang, Shen, & Liu, 2021). Additionally, its capability to catalyze the formation of cyclic carbonates from carbon dioxide and epoxides was demonstrated by Luo et al. (2023), further illustrating its chemical versatility (Luo, Chen, Zhang, Liu, & Liu, 2023).

Physical Properties Analysis

While specific studies on the physical properties of tetrahydroxydiboron, such as its melting point, boiling point, and solubility, are not detailed in the provided literature, its reactivity and solubility in various solvents are often implied through its application in synthesis and catalysis processes.

Chemical Properties Analysis

The chemical properties of tetrahydroxydiboron, including its reactivity towards different functional groups, its role as a reducing agent, and its catalytic activity in various organic transformations, are well-documented. Its efficiency as a catalyst in the synthesis of aryl amides from aromatic carboxylic acids and amines (Sawant et al., 2018) and its involvement in the selective in situ reduction of Pyridine-N-oxides (Londregan, Piotrowski, & Xiao, 2013) are notable examples of its diverse chemical properties (Sawant, Bagal, Ogawa, Selvam, & Saito, 2018); (Londregan, Piotrowski, & Xiao, 2013).

Scientific Research Applications

  • Radical Addition and Borylation : Tetrahydroxydiboron has been used for the radical addition of internal alkynes, followed by intramolecular oxidation of alcohol through 1,5-hydrogen atom transfer. This process facilitates the synthesis of fluoroalkyl-substituted alkenes with aldehyde or ketone moieties (Sun et al., 2020).

  • Hydrogen Evolution from Hydrolysis : Tetrahydroxydiboron's hydrolysis, catalyzed by Pd/C, is an efficient and recyclable method for hydrogen evolution, demonstrating its potential in renewable energy research (Zhou et al., 2021).

  • Amide Synthesis Catalyst : It is used as a catalyst for synthesizing aryl amides through the condensation of aromatic carboxylic acids with amines. This method is simple and efficient over a broad range of substrates (Sawant et al., 2018).

  • Reduction of Pyridine-N-oxides : Tetrahydroxydiboron serves as a reducing agent for pyridine-N-oxides, allowing in situ reduction which avoids the isolation of N-oxide-containing intermediates (Londregan et al., 2013).

  • Catalysis in H₂ Evolution : It is used in H₂ evolution systems, catalyzed by graphene quantum dot-stabilized nanoparticles, suggesting its role in green chemistry and sustainable energy solutions (Chen et al., 2020).

  • Radical Cyclization in Alkaloid Synthesis : Tetrahydroxydiboron, in combination with nickel chloride, facilitates radical cyclization cascades for synthesizing heteropolycycles, including pyrrolizidine and indolizidine alkaloids (Yang et al., 2022).

  • Borylation of Halides and Pseudohalides : In the synthesis of arylboronic acids, tetrahydroxydiboron is used as a reagent for nickel-catalyzed borylation, demonstrating its role in organic synthesis (Molander et al., 2013).

  • Reduction of Aromatic Nitro Compounds : It has been employed in the chemoselective reduction of aromatic nitro compounds at room temperature, showcasing its utility in organic transformations (Jang et al., 2022).

  • Transfer Hydrogenation : Tetrahydroxydiboron/water is used for the reduction of unsaturated carbonyls, quinones, and pyridinium salts, representing a metal-free reduction system (Peng et al., 2021).

  • Miyaura Borylation Process Development : Tetrahydroxydiboron was used to develop a revised Miyaura borylation process, which simplified the procedure and reduced costs in pilot plant scale-up (Gurung et al., 2017).

Safety And Hazards

Tetrahydroxydiboron is harmful if swallowed or inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Tetrahydroxydiboron has been recognized as a versatile reagent for various reactions, including borylation, hydrogenation, catalysis, radical reactions, and H2 generation . The production of H2 from non-fossil sources is a key research challenge, and aqueous solutions of tetrahydroxydiboron have recently appeared as a H2 source . This suggests that Tetrahydroxydiboron could play a significant role in future energy-related research.

properties

IUPAC Name

hypoboric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B2H4O4/c3-1(4)2(5)6/h3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOWZLGOFVSKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450702
Record name Tetrahydroxydiboron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypodiboric acid

CAS RN

13675-18-8
Record name Diboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13675-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diboron tetrahydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroxydiboron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydroxydiborane
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Record name DIBORON TETRAHYDROXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
576
Citations
ZY Sun, S Zhou, K Yang, M Guo, W Zhao, X Tang… - Organic …, 2020 - ACS Publications
Tetrahydroxydiboron has previously been used as a borylation or reducing reagent in organic synthesis. Herein, we present a novel tetrahydroxydiboron-promoted radical addition of …
Number of citations: 14 pubs.acs.org
Q Zhao, X Liu, D Astruc - European Journal of Inorganic …, 2023 - Wiley Online Library
Diboron compounds with a B−B bond, discovered with B 2 Cl 4 a century ago, have been developed only since the turn of this century for catalyzed borylation reactions, mostly with the …
GA Molander, LN Cavalcanti… - The Journal of organic …, 2013 - ACS Publications
… acids employing the atom-economical tetrahydroxydiboron (BBA) reagent has been reported. … aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron (BBA) has been …
Number of citations: 131 pubs.acs.org
J Zhou, Y Huang, J Shen, X Liu - Catalysis Letters, 2021 - Springer
… of tetrahydroxydiboron [24]. In 2020, Lakshman’s group also reported Pd/C catalyzed reduction of aryl halides in the presence of tetrahydroxydiboron … of tetrahydroxydiboron have been …
Number of citations: 14 link.springer.com
SP Cummings, TN Le, GE Fernandez… - Journal of the …, 2016 - ACS Publications
There are few examples of catalytic transfer hydrogenations of simple alkenes and alkynes that use water as a stoichiometric H or D atom donor. We have found that diboron reagents …
Number of citations: 163 pubs.acs.org
SR Gurung, C Mitchell, J Huang, M Jonas… - … Process Research & …, 2017 - ACS Publications
… developed using tetrahydroxydiboron that avoids the … tetrahydroxydiboron and catalyst used. These studies also demonstrated an oxygen-induced decomposition of tetrahydroxydiboron…
Number of citations: 37 pubs.acs.org
S Sebelius, VJ Olsson, KJ Szabó - Journal of the American …, 2005 - ACS Publications
Palladium-catalyzed boronation of vinyl cyclopropane, vinyl aziridine, and allyl acetate substrates could be accomplished using tetrahydroxydiboron reagent in the presence of SeCSe …
Number of citations: 164 pubs.acs.org
W Chen, J Shen, Y Huang, X Liu… - … Sustainable Chemistry & …, 2020 - ACS Publications
The search of new H 2 evolution systems avoiding fossil sources and their mechanisms is a priority in the 21st century society. Hydrolysis of tetrahydroxydiboron (TDB), a current …
Number of citations: 63 pubs.acs.org
H Steinberg, AL McCloskey - 2013 - books.google.com
… it becomes awkward to describe Ba(OH), as diboron tetrahydroxide or B, [N(CH3)2], as diboron tetradimethylamide, the parts of the names have been reversed to tetrahydroxydiboron …
Number of citations: 28 books.google.com
Q Zhao, B Espuche, N Kang, S Moya… - Inorganic Chemistry …, 2022 - pubs.rsc.org
Evolution of H2 upon catalytic hydrolysis of inorganic hydrides is a key method for clean energy production. Here, a new organocobalt precursor is used to generate nanocatalysts that …
Number of citations: 5 pubs.rsc.org

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